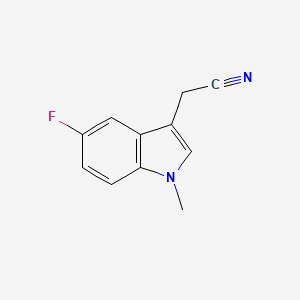

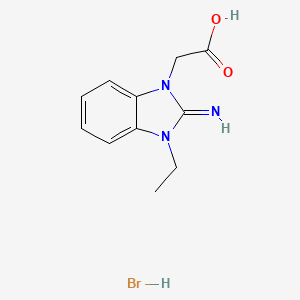

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as n-alkylindoles . It is a derivative of indole, which is a heterocyclic compound that is structurally similar to benzene and pyrrole .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13FN2 . The InChI code for this compound is 1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.18 . It is a powder at room temperature and has a melting point of 58-59°C . It exhibits high fluorescence quantum yield and good thermal stability .Aplicaciones Científicas De Investigación

Analytical Applications in Forensic Cases

A study by Shi et al. (2020) developed a UHPLC-MS/MS method for detecting a synthetic cannabinoid and its metabolites in human hair, highlighting the compound's relevance in forensic toxicology. The method demonstrates high sensitivity and specificity, making it valuable for identifying substance abuse cases. Although the focus is on a specific synthetic cannabinoid, the analytical techniques and principles could be applicable to compounds like 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile in forensic contexts (Shi et al., 2020).

Contributions to Organic Synthesis

Takeuchi et al. (2000) demonstrated the efficient synthesis of 3-fluorooxindoles from indoles using Selectfluor, indicating the significance of fluoro-containing indoles in organic synthesis. This method could potentially be applied to synthesize derivatives of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile, providing access to novel compounds for further research (Takeuchi, Tarui, & Shibata, 2000).

Electroluminescence and OLED Applications

Muruganantham et al. (2019) synthesized donor-π-acceptor fluorophores based on 2-(1H-indol-3-yl)acetonitrile, examining their potential in organic light-emitting diode (OLED) applications. The study highlights the compound's thermal stability and high fluorescence quantum yield, making it a promising candidate for electroluminescence research and OLED development (Muruganantham et al., 2019).

Role in Medicinal Chemistry

Fensome et al. (2008) explored the structural modification of pyrrole-oxindole derivatives for progesterone receptor modulation. While the specific compound is not directly mentioned, the research illustrates the broader relevance of fluoroindole derivatives in designing new pharmaceutical agents, suggesting potential medicinal applications for 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile (Fensome et al., 2008).

Fluorination and Nucleophilic Reactivity Studies

Zhao and Gabbaï (2011) investigated nucleophilic fluorination reactions, starting from aqueous fluoride ion solutions. This study's insights into the reactivity and fluorination techniques could inform synthetic strategies involving 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile, enhancing its utility in organic synthesis (Zhao & Gabbaï, 2011).

Propiedades

IUPAC Name |

2-(5-fluoro-1-methylindol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNCUDGACUBKLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)

![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)

![(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2879805.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)

![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)